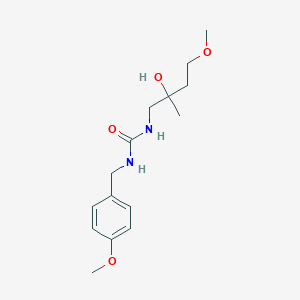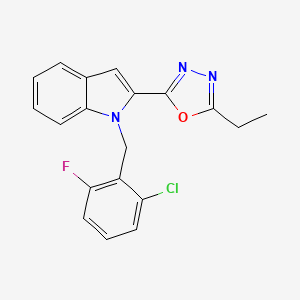
2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Scientific Research Applications of 2-(1-(2-chloro-6-fluorobenzyl)-1H-indol-2-yl)-5-ethyl-1,3,4-oxadiazole
Xanthine Oxidase Inhibitory Activity
The compound this compound and its derivatives have been studied for their potential in inhibiting the xanthine oxidase enzyme. Xanthine oxidase plays a significant role in the body's production of uric acid, and its inhibition is crucial in treating gout and related conditions. Qi et al. (2015) synthesized a series of derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate and evaluated their xanthine oxidase inhibitory activity, providing insights into the compound's potential therapeutic applications in conditions associated with elevated uric acid levels De-Qiang Qi, Jin-zong You, Xue-jie Wang, & Yi‐Ping Zhang, (2015).
Antiproliferative and Anti-Inflammatory Properties
The compound and its related structures have been synthesized and evaluated for their antiproliferative and anti-inflammatory activities. Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles and demonstrated their effectiveness against the proliferation of human cancer cell lines and inflammation, indicating their potential as therapeutic agents for cancer and inflammatory diseases Sreevani Rapolu, Manjula Alla, Vittal Rao Bommena, R. Murthy, N. Jain, Venkata Ramya Bommareddy, & M. R. Bommineni, (2013).
Antimicrobial Activity
Compounds derived from this compound have also shown promising antimicrobial properties. Narayana et al. (2009) discussed the synthesis and studies on antimicrobial activities of heterocycles derived from this compound, highlighting its potential as a base structure for developing new antimicrobial agents B. Narayana, B. V. Ashalatha, K. K. V. Raj, & B. Sarojini, (2009).
Mécanisme D'action
Target of action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of action
The specific mode of action would depend on the compound’s target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral activity, suggesting they might interfere with viral replication pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure. Factors such as the presence of functional groups and the compound’s size and polarity can influence its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it might prevent the production of a certain molecule, leading to changes in cell function .
Action environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]indol-2-yl]-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O/c1-2-18-22-23-19(25-18)17-10-12-6-3-4-9-16(12)24(17)11-13-14(20)7-5-8-15(13)21/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTMLKOIWBNNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2453610.png)
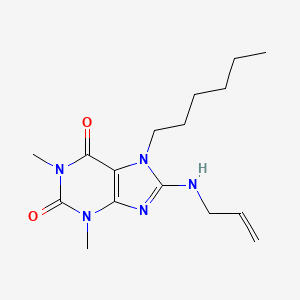
![3-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B2453615.png)



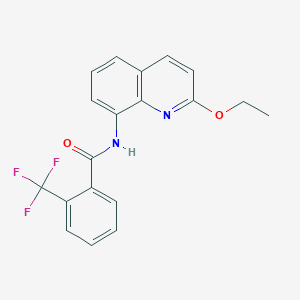
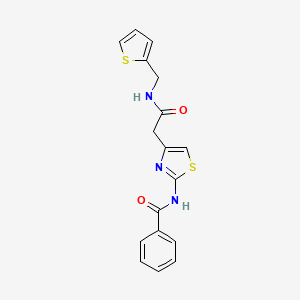

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453627.png)
![Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2453628.png)

